4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
CAS No.:
Cat. No.: VC13417906
Molecular Formula: C10H17ClN4S
Molecular Weight: 260.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN4S |
|---|---|
| Molecular Weight | 260.79 g/mol |
| IUPAC Name | 4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C10H16N4S.ClH/c1-8-7-11-5-6-14(8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H |
| Standard InChI Key | QFMYXPXVOFXDHC-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1C2=NC(=NC=C2)SC.Cl |
| Canonical SMILES | CC1CNCCN1C2=NC(=NC=C2)SC.Cl |
Introduction
Key Findings
4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (CAS: 1261232-86-3) is a pyrimidine derivative with a molecular formula of and a molecular weight of 260.79 g/mol. This compound features a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a 2-methylpiperazine moiety, forming a hydrochloride salt. While its direct pharmacological applications remain understudied, structural analogs demonstrate significant bioactivity, particularly in kinase inhibition and anticancer research .
Chemical Structure and Nomenclature
The compound’s IUPAC name is 4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine hydrochloride, reflecting its substituted pyrimidine backbone. Key structural features include:
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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2-Methylsulfanyl group: A sulfur-containing substituent contributing to lipophilicity and potential metabolic stability.
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4-(2-Methylpiperazinyl) group: A piperazine derivative with a methyl branch at the 2-position, enhancing solubility via protonation in acidic conditions.
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Hydrochloride salt: Improves crystallinity and bioavailability .
The SMILES notation is CC1CNCCN1C2=NC(=NC=C2)SC.Cl, and the InChIKey is QFMYXPXVOFXDHC-UHFFFAOYSA-N .
Synthesis and Preparation
Synthesis typically follows nucleophilic substitution or condensation protocols common to pyrimidine derivatives :
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Core formation: Pyrimidine rings are constructed via cyclization of β-dicarbonyl compounds with amidines.
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Substitution reactions:
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Methylsulfanyl introduction: Thiolation at the 2-position using methanethiol or methyl disulfide under basic conditions.
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Piperazine coupling: Reacting 4-chloropyrimidine with 2-methylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures.
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Example Protocol
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React 4-chloro-2-methylsulfanylpyrimidine with 2-methylpiperazine in DMF at 80°C for 12 hours.
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Purify via column chromatography (DCM:MeOH = 9:1).
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Precipitate the hydrochloride salt using HCl in diethyl ether .
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.79 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 2 | |
| Topological Polar SA | 66.4 Ų | |
| LogP (estimated) | 2.1 |
The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility. The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) .
Comparative Analysis of Pyrimidine Derivatives
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